molecular formula C23H16F2N2O2 B2496340 (3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-fluorophenyl)methanone CAS No. 477713-48-7

(3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-fluorophenyl)methanone

Cat. No. B2496340
CAS RN: 477713-48-7
M. Wt: 390.39
InChI Key: VROYHDHKKHQPRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-fluorophenyl)methanone, also known as FPhC1, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Antimicrobial Properties

Pyrazoles and their derivatives have been investigated for their antimicrobial activity . Researchers have explored their potential as agents against various pathogens, including bacteria, fungi, and viruses. The synthesized compound could be evaluated for its antimicrobial efficacy, especially against specific strains or drug-resistant microbes.

Anti-Tuberculosis Activity

Given the importance of finding new treatments for tuberculosis, it’s worth investigating whether this compound exhibits anti-tuberculosis properties. Pyrazoles have been studied in this context, and their potential as anti-TB agents is well-documented .

Anti-Inflammatory Effects

Pyrazoles are known for their anti-inflammatory properties . Investigating whether this compound can modulate inflammatory pathways or reduce inflammation could be valuable for drug development.

Anti-Tumor and Cytotoxicity Activity

Pyrazoles have demonstrated anti-tumor and cytotoxic effects . Investigate whether this compound exhibits similar properties, especially against specific cancer cell lines. Understanding its mechanism of action could guide further research.

Molecular Docking Studies

The synthesized compound’s binding affinity to specific receptors, such as the human estrogen alpha receptor (ERα), has already been explored . Further molecular docking studies can identify other potential protein targets. Investigate whether it interacts with other cellular receptors relevant to disease pathways.

Medicinal Chemistry Applications

Fluorinated compounds are popular in medicinal chemistry due to their stability and enhanced binding affinity . Explore whether this compound could serve as a lead structure for drug development. Consider modifications to improve its pharmacokinetic properties.

Zinc Ion Chemosensors

While not directly related to the compound, consider exploring its potential as a zinc ion chemosensor. Pyrazoline derivatives have been investigated for their affinity toward zinc ions . Investigate whether this compound could be used for detecting zinc ions in biological samples.

properties

IUPAC Name

(4-fluorophenyl)-[3-[2-[(4-fluorophenyl)methoxy]phenyl]pyrazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16F2N2O2/c24-18-9-5-16(6-10-18)15-29-22-4-2-1-3-20(22)21-13-14-27(26-21)23(28)17-7-11-19(25)12-8-17/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VROYHDHKKHQPRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(C=C2)C(=O)C3=CC=C(C=C3)F)OCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-fluorophenyl)methanone

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